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Compound of Interest

Compound Name: Podocarpus flavanone

Cat. No.: B595561

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for
the identification and characterization of podocarpusflavone A, a biflavonoid with significant
biological activities. The document details its nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data, outlines experimental protocols for its analysis, and visualizes a key
workflow for its isolation and characterization.

Spectroscopic Data of Podocarpusflavone A

The structural identity of podocarpusflavone A is unequivocally confirmed through the
combined use of tH NMR, 3C NMR, and mass spectrometry. These techniques provide a
detailed fingerprint of the molecule's atomic connectivity and overall structure.

Nuclear Magnetic Resonance (NMR) Data

The *H and 3C NMR spectra of podocarpusflavone A, recorded in pyridine-ds, reveal the
characteristic signals of a C-C linked biflavonoid structure. The data presented below is derived
from the analysis of podocarpusflavone A isolated from Podocarpus nakaii[1].

Table 1: *H and *3C NMR Spectroscopic Data for Podocarpusflavone A (Pyridine-ds)[1]
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Position oC (ppm) OH (ppm, J in Hz)
Flavone |

2 164.0

3 103.1 6.85 (s)

4 182.4

5 162.2

6 99.4 6.42 (d, 2.0)
7 164.9

8 105.5 6.81 (d, 2.0)
9 158.2

10 104.9

1 128.9

2' 129.1 7.55 (d, 8.8)
3 115.0 6.88 (d, 8.8)
4 161.8

5" 115.0 6.88 (d, 8.8)
6' 129.1 7.55 (d, 8.8)
Flavone 1l

2" 164.0

3" 103.1 6.85 (s)

4" 182.4

5" 162.2

6" 99.4 6.42 (d, 2.0)
7" 164.9
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8" 121.9
9" 155.8

10" 104.9

1" 122.9

2" 132.8 8.21 (d, 2.2)

3" 114.7

4" 161.0

5" 116.3 7.11 (d, 8.6)

6" 129.1 7.96 (dd, 8.6, 2.2)
OMe 55.2 3.59 (s)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental
composition of podocarpusflavone A.

e Molecular Formula: C31H20010
» Molecular Weight: 552.49 g/mol
e High-Resolution MS (ESI+): A protonated molecule is observed at m/z 553.11293 ([M+H]*).

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the isolation and
spectroscopic analysis of podocarpusflavone A, based on common practices for flavonoid
characterization.

Isolation of Podocarpusflavone A

A typical workflow for the isolation of podocarpusflavone A from a plant source, such as the
twigs of P. nakaii, is outlined below.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Isolation of Podocarpusflavone A

Plant Material (e.g., Twigs of P. nakaii)

Extraction with EtOH

Crude EtOH Extract

Partitioning (e.g., with Ethyl Acetate)

Bioactive Fraction (EtOAc)

Column Chromatography (Silica Gel)

Fraction Collection and TLC Analysis

Further Purification (e.g., Sephadex LH-20, Prep. HPLC)

Isolated Podocarpusflavone A
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Isolation Workflow
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Extraction: Dried and powdered plant material is extracted with ethanol (EtOH) at room
temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with
solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol.
Bioactivity-guided fractionation often points to the EtOAc fraction for containing biflavonoids.

Chromatography: The bioactive fraction is subjected to column chromatography on silica gel,
eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and
monitored by thin-layer chromatography (TLC).

Purification: Fractions containing the compound of interest are combined and further purified
using techniques like Sephadex LH-20 column chromatography and/or preparative high-
performance liquid chromatography (HPLC) to yield pure podocarpusflavone A.

NMR Spectroscopic Analysis

Sample Preparation: Approximately 5-10 mg of purified podocarpusflavone A is dissolved in
0.5 mL of deuterated pyridine (pyridine-ds). Tetramethylsilane (TMS) is used as an internal
standard.

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

'H NMR Spectroscopy: Standard pulse sequences are used to acquire the proton spectrum.

13C NMR Spectroscopy: A proton-decoupled pulse sequence is used to obtain the carbon
spectrum.

2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, 2D
NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single
Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are
performed. These experiments reveal proton-proton couplings and one-bond and multiple-
bond correlations between protons and carbons, respectively.

Mass Spectrometric Analysis
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o Sample Preparation: A dilute solution of podocarpusflavone A is prepared in a suitable
solvent such as methanol or acetonitrile.

 Instrumentation: Analysis is performed on a high-resolution mass spectrometer, for instance,
a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI)
source.

e Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio
(m/z) of the resulting ions is measured. The high resolution and accuracy of the instrument
allow for the determination of the elemental composition of the parent ion.

o Tandem MS (MS/MS): To gain further structural information, the parent ion ([M+H]*) can be
selected and subjected to collision-induced dissociation (CID) to generate a fragmentation
pattern. This pattern provides insights into the connectivity of the molecule.

Biological Activity Context: Topoisomerase |
Inhibition

Podocarpusflavone A has demonstrated notable biological activities, including cytotoxicity
against various cancer cell lines. One of its mechanisms of action is the inhibition of DNA

topoisomerase |, an enzyme crucial for DNA replication and transcription[1]. The logical
relationship of this inhibitory action is depicted below.
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Podocarpusflavone A as a Topoisomerase | Inhibitor

Podocarpusflavone A

DNA Topoisomerase |

Relaxation of DNA Supercoils

Inhibition of DNA Replication and Transcription in Cancer Cells

Induction of Apoptosis

Cytotoxic Effect
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Topoisomerase | Inhibition

This guide provides foundational spectroscopic data and standardized protocols that are crucial
for the accurate identification and further investigation of podocarpusflavone A in research and
drug development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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